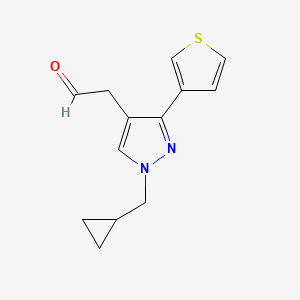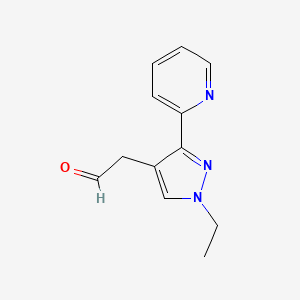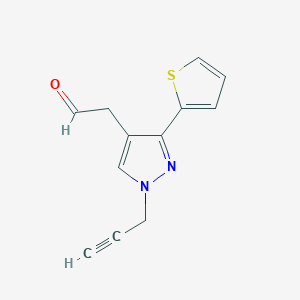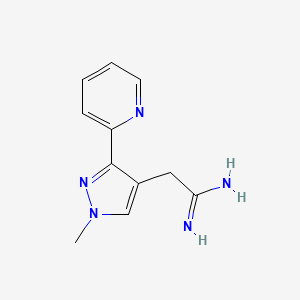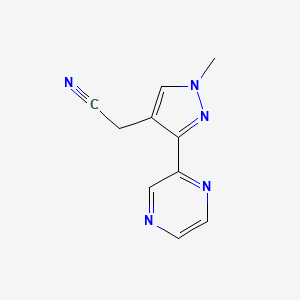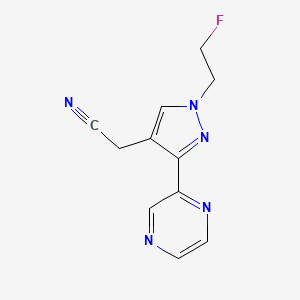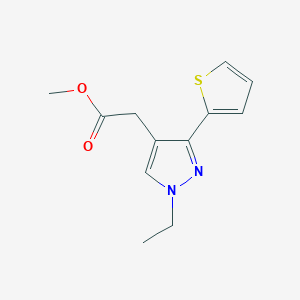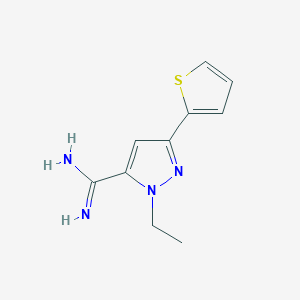
1-エチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボキシミドアミド
概要
説明
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and commercially important compounds . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
科学的研究の応用
有機半導体
1-エチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボキシミドアミドなどのチオフェン誘導体は、有機半導体の開発において極めて重要です . これらの化合物は、有機薄膜トランジスタ (OFET) や有機発光ダイオード (OLED) の製造に不可欠な、高い電荷キャリア移動度を持つ材料を創製するために使用できます .
腐食防止剤
工業化学では、チオフェン系分子は効果的な腐食防止剤として役立ちます . 1-エチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボキシミドアミドの特定の構造は、金属や合金を腐食プロセスから保護するために調整できる可能性があります。
薬理学的特性
チオフェン環系を持つ化合物は、幅広い薬理学的特性を示します。 それらは、抗がん剤、抗炎症剤、抗菌剤、降圧剤、および抗アテローム性動脈硬化剤としての効果について研究されています . 標的化合物は、同様の生物活性について探索することができ、新しい治療薬の開発に貢献します。
歯科麻酔薬
チオフェン誘導体は、電位依存性ナトリウムチャネルブロッカーであるアルチカインなどの歯科麻酔薬で使用されてきました . 1-エチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボキシミドアミドは、既知の麻酔薬と構造的に似ているため、この分野での潜在的な用途が示唆されます。
抗HIV活性
インドールおよびチオフェン誘導体は、抗HIV活性において有望な結果を示しています。 問題の化合物は、合成してHIVに対する有効性をスクリーニングすることができ、新規抗HIV薬の探索に貢献します .
抗ウイルス剤
チオフェン系化合物は、抗ウイルス特性を持つことが報告されています。 新しい抗ウイルス薬の必要性が高まっているため、1-エチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボキシミドアミドは、幅広いRNAおよびDNAウイルスを標的とする薬剤の開発候補となり得ます .
材料科学
チオフェン誘導体は、特に有機エレクトロニクス分野の進歩において、材料科学においても重要です . 標的化合物は、望ましい電子特性を持つ新しい材料の創出に役立ちます。
合成化学
化合物の構造は、さまざまな合成化学の用途に適しています。 それは、より複雑な分子の合成のためのビルディングブロックとして使用でき、特にヘテロサイクリック化反応による新しいチオフェン誘導体の作成において使用できます .
作用機序
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Safety and Hazards
将来の方向性
The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiophene and pyrazole derivatives, it could be of interest in fields such as medicinal chemistry .
生化学分析
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . By binding to the active sites of these enzymes, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can modulate their activity, leading to reduced production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby influencing cellular responses to external stimuli .
Cellular Effects
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide exerts various effects on different cell types and cellular processes. In immune cells, it has been observed to reduce the production of cytokines and chemokines, thereby modulating the immune response . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to altered gene expression and reduced inflammation . In cancer cells, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has demonstrated the ability to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules involved in cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific biomolecules and modulation of their activity. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, leading to altered phosphorylation states and downstream signaling events . These interactions result in changes in gene expression, cellular responses, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can lead to sustained modulation of cellular processes, such as reduced inflammation and altered gene expression
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide vary with different dosages. At lower doses, this compound has shown anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, leading to the formation of metabolites that can be further processed and excreted . The metabolic pathways of this compound can affect its bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides and ATP-binding cassette transporters . Once inside the cells, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and overall cellular distribution.
Subcellular Localization
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide exhibits specific subcellular localization patterns that can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the subcellular localization of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, directing it to specific compartments or organelles . These localization patterns play a crucial role in determining the compound’s effects on cellular processes and overall function.
特性
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIFKIDKBKILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




